Trimethyl((1-phenylvinyl)oxy)silane

Descripción

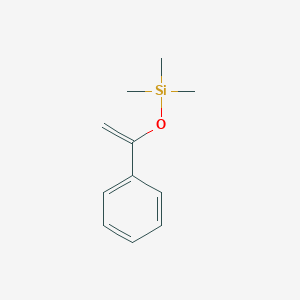

Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl(1-phenylethenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPCIMDERUIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884636 | |

| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13735-81-4 | |

| Record name | α-(Trimethylsiloxy)styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-((trimethylsilyl)oxy)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013735814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, [1-[(trimethylsilyl)oxy]ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[(1-phenylvinyl)oxy]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane: Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether that serves as a crucial intermediate in modern organic synthesis. Its unique structural features, combining the reactivity of an enol ether with the stability of a silyl protecting group, make it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of this compound, with a focus on its application in carbon-carbon bond-forming reactions. Detailed experimental protocols for its synthesis and key transformations are provided, alongside graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Fundamental Properties

This compound is a colorless to light orange liquid that is sensitive to moisture.[1] It is essential to handle and store this compound under anhydrous and inert conditions to maintain its integrity.[2] Below is a summary of its key physical and chemical properties.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13735-81-4 | [1][2] |

| Molecular Formula | C₁₁H₁₆OSi | [1][2] |

| Molecular Weight | 192.33 g/mol | [2] |

| Boiling Point | 88-89 °C / 11 mmHg | [3] |

| 213.452 °C / 760 mmHg | [1] | |

| Density | 0.938 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.502 | [1][3] |

| Flash Point | 76.08 °C | [1] |

| Storage Temperature | -20°C or 2-8°C, under nitrogen | [1][2][3] |

| Solubility | Reacts with water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are summarized below.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.03 (m, 5H, Ar-H), 5.87 (d, J=12 Hz, 1H, =CH₂), 6.80 (d, J=12 Hz, 1H, =CH₂), 0.07 (s, 9H, -Si(CH₃)₃) | [4] |

| ¹³C NMR | Key peaks: C-O (vinylic), Aromatic C (quaternary), Aromatic CH, =CH₂ (vinylic), -Si(CH₃)₃ | [2] |

| Infrared (IR) | Characteristic bands for C=C stretch (vinyl), Si-O-C stretch (silyl ether), C-H stretches (aromatic and vinylic), and Si-CH₃ vibrations. | [2] |

| Mass Spectrometry (MS) | Exact Mass: 192.097041664 | [1] |

Synthesis of this compound

The most common method for the preparation of this compound involves the silylation of an enolate generated from a ketone precursor. The reaction is typically performed under kinetic control at low temperatures to favor the formation of the less substituted silyl enol ether.[2]

Synthesis from Acetophenone (B1666503) (Kinetic Control)

This method involves the deprotonation of acetophenone with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature, followed by trapping of the resulting enolate with trimethylsilyl (B98337) chloride (TMSCl).

Experimental Protocol: Synthesis from Phenylacetaldehyde

This protocol details a literature procedure for the synthesis of α-trimethylsiloxystyrene, an isomer of the target compound, which illustrates the general principles of silyl enol ether formation.[4]

Materials:

-

Phenylacetaldehyde (30.0 g, 0.25 mol)

-

Trimethylchlorosilane (32.6 g, 0.3 mol)

-

Triethylamine (60.6 g, 0.6 mol)

-

N,N-Dimethylformamide (DMF, 100 mL)

-

Pentane (200 mL)

-

5% aqueous sodium bicarbonate solution

-

1.5 N hydrochloric acid

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of phenylacetaldehyde, trimethylchlorosilane, triethylamine, and DMF is refluxed overnight.

-

The reaction mixture is cooled to room temperature and diluted with pentane.

-

The mixture is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and again with 5% aqueous sodium bicarbonate.

-

The organic layer is dried over MgSO₄ and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield the silyl enol ether.

Reactivity and Applications in Organic Synthesis

This compound is a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. The silyl enol ether functionality allows it to act as an enolate equivalent, reacting with a wide range of electrophiles, most notably in the Mukaiyama aldol (B89426) reaction.[2]

The Mukaiyama Aldol Reaction

A cornerstone of its reactivity is the Lewis acid-catalyzed addition to aldehydes and ketones, known as the Mukaiyama aldol reaction. This reaction forms a β-hydroxy ketone, a valuable structural motif in many natural products and pharmaceuticals.[2]

Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde (B42025)

This representative protocol is based on general procedures for TiCl₄-mediated Mukaiyama aldol reactions.

Materials:

-

This compound (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Titanium tetrachloride (TiCl₄, 1.0 equiv)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde in anhydrous dichloromethane in a flame-dried flask and cool the solution to -78 °C.

-

Slowly add TiCl₄ to the cooled solution and stir for 10 minutes.

-

Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the β-hydroxy ketone.

Nickel-Catalyzed Cross-Coupling Reactions

Beyond aldol chemistry, this compound can participate in transition metal-catalyzed cross-coupling reactions. For instance, it can be used in nickel-catalyzed reactions to generate functionalized allylsilanes, which are valuable synthetic intermediates.

Experimental Protocol: Nickel-Catalyzed Synthesis of a Trimethyl(2-phenylallyl)silane

This protocol is adapted from a general procedure for the nickel-catalyzed synthesis of allylsilanes.

Materials:

-

This compound (1.0 equiv)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (5 mol%)

-

Lithium (trimethylsilyl)methanide (LiCH₂SiMe₃) solution (1.0 M in pentane, 1.3 equiv)

-

Anhydrous Toluene

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add Ni(COD)₂.

-

Add anhydrous toluene, followed by this compound.

-

Add the LiCH₂SiMe₃ solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at 60 °C for 2 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of Bioactive Molecules

The products of reactions involving this compound, particularly the β-hydroxy ketones derived from the Mukaiyama aldol reaction, are precursors to a class of bioactive compounds known as chalcones (1,3-diphenyl-2-propen-1-ones).[5][6][7] Chalcones are naturally occurring compounds found in various plants and serve as biosynthetic precursors to flavonoids.[5][8] Both chalcones and flavonoids exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][7] The synthetic versatility of this compound thus provides a pathway to these important classes of molecules.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its well-defined properties and predictable reactivity, particularly in the Mukaiyama aldol reaction, make it an invaluable tool for the construction of complex organic molecules. The ability to form key intermediates that are precursors to bioactive compounds like chalcones and flavonoids underscores its importance in medicinal chemistry and drug development. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this reagent in their synthetic endeavors. As the demand for novel and complex molecular architectures continues to grow, the utility of this compound in the synthetic chemist's toolbox is assured.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|CAS 13735-81-4 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Trimethyl((1-phenylvinyl)oxy)silane from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether, from the readily available starting material, acetophenone (B1666503). This key intermediate is valuable in a multitude of organic transformations, including Mukaiyama aldol (B89426) reactions, making it a significant building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This document details the primary synthetic routes, provides in-depth experimental protocols, and presents key quantitative data to aid in the practical application of these methodologies.

Introduction

This compound, also known as α-(trimethylsiloxy)styrene, is a stable and versatile enolate equivalent.[1] Its synthesis from acetophenone is a fundamental transformation in organic chemistry, offering a gateway to a variety of carbon-carbon bond-forming reactions. The choice of synthetic method allows for control over the reaction conditions and can be tailored to specific laboratory setups and substrate requirements. Two principal strategies are commonly employed: kinetically controlled deprotonation using a strong, sterically hindered base at low temperatures, and thermodynamically controlled synthesis using a weaker base, often at elevated temperatures. For acetophenone, which possesses only one set of α-protons, the regioselectivity of enolate formation is not a concern, simplifying the synthetic approach.[1]

Synthetic Methodologies

The conversion of acetophenone to its corresponding silyl enol ether involves the formation of an enolate intermediate, which is then trapped by a silylating agent, typically trimethylsilyl (B98337) chloride (TMSCl). The two primary methods are distinguished by the choice of base and reaction conditions.

Kinetic Control using Lithium Diisopropylamide (LDA)

This method relies on the rapid and irreversible deprotonation of acetophenone at a low temperature using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[1] The resulting lithium enolate is then quenched with TMSCl to afford the desired silyl enol ether. The use of cryogenic temperatures (-78 °C) is crucial to prevent side reactions.[1] This approach is known for its high efficiency and yield.[1]

Thermodynamic Control using Triethylamine (B128534)

An alternative approach involves the use of a weaker base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). This method often requires heating to facilitate the formation of the enolate, which then reacts with TMSCl. While this method may be more convenient for laboratories not equipped for cryogenic reactions, the yields can be variable.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic methods for preparing this compound from acetophenone.

| Parameter | Method 1: Kinetic Control (LDA) | Method 2: Thermodynamic Control (Triethylamine) |

| Starting Material | Acetophenone | Acetophenone |

| Reagents | Lithium diisopropylamide (LDA), Trimethylsilyl chloride (TMSCl) | Triethylamine (NEt3), Trimethylsilyl chloride (TMSCl) |

| Solvent | Tetrahydrofuran (B95107) (THF) | Dimethylformamide (DMF) |

| Temperature | -78 °C to room temperature | Room temperature to 80 °C |

| Reaction Time | Approximately 1-2 hours | Several hours to overnight |

| Reported Yield | Up to 98% | Typically lower than kinetic control, substrate dependent |

| Work-up | Aqueous quench, extraction | Aqueous work-up, extraction |

| Purification | Distillation or column chromatography | Distillation or column chromatography |

Experimental Protocols

Method 1: Synthesis under Kinetic Control with LDA

This protocol is adapted from established procedures for the synthesis of silyl enol ethers from ketones.[1][2]

Materials:

-

Acetophenone

-

n-Butyllithium (in hexanes)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Standard glassware for anhydrous reactions (Schlenk line or equivalent)

Procedure:

-

LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Silylation: To the enolate solution, add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Method 2: Synthesis under Thermodynamic Control with Triethylamine

This protocol is a general procedure for the synthesis of silyl enol ethers from aryl ketones.

Materials:

-

Acetophenone

-

Triethylamine (NEt3)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous dimethylformamide (DMF)

-

Pentane or Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetophenone (1.0 equivalent) in anhydrous DMF.

-

Reagent Addition: Add triethylamine (2.0 equivalents) followed by the dropwise addition of trimethylsilyl chloride (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with pentane or hexane. Wash the organic layer sequentially with cold saturated aqueous NaHCO3 solution, dilute HCl, and again with saturated aqueous NaHCO3 solution.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the residue by distillation under reduced pressure to yield the final product.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the base-mediated synthesis of a silyl enol ether from a ketone.

Caption: General reaction mechanism for silyl enol ether formation.

Experimental Workflow

The diagram below outlines the key steps in a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 300 MHz): δ 7.56–7.49 (m, 2H, Ar-H), 7.28–7.17 (m, 3H, Ar-H), 4.84 (d, J = 1.7 Hz, 1H, =CH₂), 4.36 (d, J = 1.7 Hz, 1H, =CH₂), 0.20 (s, 9H, Si(CH₃)₃).[3]

-

¹³C NMR (CDCl₃, 75 MHz): δ 155.78, 137.63, 128.34, 128.19, 125.33, 91.19, 0.21.[3]

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Diisopropylamine and triethylamine are corrosive and volatile bases.

-

Trimethylsilyl chloride is corrosive and reacts with moisture to produce HCl gas.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound from acetophenone. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures to their specific laboratory conditions.

References

An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsilyloxy)styrene, is a prominent silyl (B83357) enol ether derived from acetophenone (B1666503). As a stable and versatile enolate equivalent, it has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. Its utility lies in its ability to act as a nucleophile in a variety of reactions, including Mukaiyama aldol (B89426) additions, Michael additions, and alkylations, providing access to complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and key applications, complete with quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in its practical application.

Physicochemical Properties and Safety Information

This compound is a moisture-sensitive liquid that requires handling under inert and anhydrous conditions to maintain its reactivity. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 13735-81-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₆OSi | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 192.33 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Boiling Point | 88-89 °C / 11 mmHg | --INVALID-LINK-- |

| Density | 0.938 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.502 | --INVALID-LINK-- |

| Storage | -20°C, under nitrogen | --INVALID-LINK--[1] |

| Sensitivity | Moisture sensitive | --INVALID-LINK-- |

Safety Summary: this compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It should be handled in a well-ventilated fume hood.

Synthesis of this compound

The most common method for the preparation of this compound is the silylation of acetophenone. The reaction can be controlled to favor the kinetic product, which is the less substituted silyl enol ether.[3]

General Synthesis Workflow

The synthesis typically involves the deprotonation of acetophenone with a strong, non-nucleophilic base at low temperatures, followed by trapping the resulting enolate with an electrophilic silicon source, such as trimethylsilyl (B98337) chloride.

Detailed Experimental Protocol: Synthesis from Acetophenone

This protocol describes the kinetically controlled synthesis of this compound from acetophenone using lithium diisopropylamide (LDA) as the base.[3]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetophenone

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Slowly add a solution of acetophenone in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour.

-

Add trimethylsilyl chloride to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the mixture to warm to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford pure this compound.

Applications in Organic Synthesis

This compound is a key intermediate in a variety of carbon-carbon bond-forming reactions. Its nucleophilic character at the β-carbon allows it to react with a wide range of electrophiles.

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde or ketone, to form a β-hydroxy carbonyl compound.[4][5] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and the ability to control stereochemistry.[4][6]

The reaction is initiated by the activation of the aldehyde with a Lewis acid, which increases its electrophilicity. The silyl enol ether then attacks the activated carbonyl, leading to the formation of a new carbon-carbon bond. A subsequent aqueous workup furnishes the β-hydroxy ketone.[3]

The following table summarizes the yields of Mukaiyama aldol reactions between this compound and various aldehydes, typically catalyzed by TiCl₄.

| Aldehyde | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) | 3-Hydroxy-1,3-diphenylpropan-1-one | 82 | Mukaiyama et al. (1974) |

| p-Tolualdehyde | 3-Hydroxy-1-phenyl-3-(p-tolyl)propan-1-one | 85 | Mukaiyama et al. (1974) |

| p-Anisaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)-1-phenylpropan-1-one | 92 | Mukaiyama et al. (1974) |

| p-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | 80 | Mukaiyama et al. (1974) |

| Cinnamaldehyde | 3-Hydroxy-1,5-diphenylpent-4-en-1-one | 75 | Mukaiyama et al. (1974) |

This protocol is a representative example of a TiCl₄-catalyzed Mukaiyama aldol addition.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Benzaldehyde

-

This compound

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C.

-

Add TiCl₄ to the cold DCM, followed by the dropwise addition of a solution of benzaldehyde in anhydrous DCM.

-

After stirring for 5 minutes, add a solution of this compound in anhydrous DCM dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the β-hydroxy ketone.

Michael Addition

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Silyl enol ethers, including this compound, serve as effective nucleophiles in this reaction, typically in the presence of a Lewis acid catalyst.

The following table presents data for the Lewis acid-catalyzed Michael addition of silyl enol ethers to α,β-unsaturated ketones.

| Silyl Enol Ether | Michael Acceptor | Lewis Acid | Yield (%) | Reference |

| This compound | Methyl vinyl ketone | TiCl₄ | 88 | Saigo et al. (1977) |

| This compound | Chalcone | TiCl₄/TMSOTf | 95 | Narasaka et al. (1977) |

| 1-(Trimethylsiloxy)cyclohexene | Methyl vinyl ketone | TiCl₄ | 92 | Narasaka et al. (1975) |

| 1-(Trimethylsiloxy)cyclohexene | Acrolein | BF₃·OEt₂ | 75 | Heathcock et al. (1981) |

This protocol describes a typical Lewis acid-catalyzed Michael addition.

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Methyl vinyl ketone

-

This compound

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve methyl vinyl ketone in anhydrous DCM and cool the solution to -78 °C.

-

Add TiCl₄ dropwise to the solution and stir for 10 minutes.

-

Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

-

Stir the mixture at -78 °C for 3 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and allow it to warm to room temperature.

-

Extract the mixture with DCM, and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting 1,5-dicarbonyl compound by column chromatography.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its stability and predictable reactivity in key carbon-carbon bond-forming reactions, such as the Mukaiyama aldol and Michael additions, make it an invaluable tool for the construction of complex organic molecules. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this silyl enol ether in their synthetic endeavors, ultimately aiding in the advancement of chemical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Enantioselective organocatalytic Mukaiyama-Michael addition of silyl enol ethers to alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. This compound|CAS 13735-81-4 [benchchem.com]

An In-depth Technical Guide to the Mechanism of the Mukaiyama Aldol Reaction with Trimethyl((1-phenylvinyl)oxy)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that utilizes a silyl (B83357) enol ether and a carbonyl compound in the presence of a Lewis acid.[1][2][3] Discovered by Teruaki Mukaiyama in 1973, this reaction has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and ability to control stereochemistry.[1][2] This technical guide provides a detailed exploration of the mechanism of the Mukaiyama aldol reaction, with a specific focus on the use of trimethyl((1-phenylvinyl)oxy)silane as the silyl enol ether nucleophile.

Core Reaction Mechanism

The Mukaiyama aldol reaction proceeds through a Lewis acid-catalyzed pathway. The generally accepted mechanism involves the following key steps:

-

Activation of the Carbonyl Compound: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) coordinates to the oxygen atom of the aldehyde or ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3][4][5]

-

Nucleophilic Attack: The silyl enol ether, in this case, this compound, acts as a nucleophile and attacks the activated carbonyl carbon. This step forms a new carbon-carbon bond and generates a carbocation intermediate, which is stabilized by the adjacent oxygen atom.[2][5]

-

Silyl Group Transfer and Product Formation: A silyl group transfer occurs, typically to the oxygen of the former carbonyl group, to form a silylated aldol adduct.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the silyl ether to yield the final β-hydroxy carbonyl compound.[1][4]

The reaction is believed to proceed through an open transition state, in contrast to the closed, cyclic transition states of other aldol reaction variants.[6] This open transition state model is crucial for understanding the stereochemical outcome of the reaction.

Stereoselectivity

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by several factors, including the geometry of the silyl enol ether, the nature of the Lewis acid, the substrates, and the reaction conditions.[1] The reaction of the silyl enol ether of cyclohexanone (B45756) with benzaldehyde (B42025), for instance, yields a mixture of threo (63%) and erythro (19%) diastereomers, indicating a preference for the syn-aldol product.[1] The stereoselectivity can be further enhanced through the use of chiral Lewis acids, leading to enantiomerically enriched products.[7]

Quantitative Data

The yield and stereoselectivity of the Mukaiyama aldol reaction are highly dependent on the specific reactants and conditions employed. Below is a summary of representative data for the reaction of this compound with benzaldehyde under various conditions.

| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| TiCl₄ | CH₂Cl₂ | -78 | High | Good to Excellent | N/A | [2] |

| BF₃·OEt₂ | CH₂Cl₂ | -78 | 85 | >20:1 | N/A | [8] |

| SnCl₄ | CH₂Cl₂ | -78 | Moderate to High | Good | N/A | [3] |

| Chiral Copper(II) Complex | Toluene | -10 | up to 100 | N/A | up to 99 | [7] |

Experimental Protocols

General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Reaction of this compound and Benzaldehyde

Materials:

-

This compound

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a solution of benzaldehyde in anhydrous dichloromethane.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Titanium tetrachloride (1.0 equivalent) is added dropwise to the stirred solution.

-

A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is then added dropwise via the dropping funnel over a period of 30 minutes.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Mukaiyama aldol reaction.

Logical Relationship: Optimizing Reaction Conditions

Caption: Key factors influencing the outcome of the Mukaiyama aldol reaction.

Conclusion

The Mukaiyama aldol reaction of this compound is a versatile and powerful tool for the synthesis of β-hydroxy ketones. Understanding the nuances of its mechanism, the factors governing its stereoselectivity, and the practical aspects of its execution is crucial for its successful application in research and development. This guide provides a foundational understanding for scientists and professionals in the field, enabling them to effectively utilize this important transformation in the synthesis of complex molecules.

References

- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Trimethyl((1-phenylvinyl)oxy)silane in Forging Carbon-Carbon Bonds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether, has emerged as a cornerstone reagent in modern organic synthesis, particularly in the strategic formation of carbon-carbon bonds. Its unique reactivity as a stable enolate equivalent has propelled its use in a variety of powerful transformations, including the renowned Mukaiyama aldol (B89426) reaction, Michael additions, and cyclopropanation reactions. This technical guide provides a comprehensive overview of the synthesis, mechanisms, and applications of this compound in these key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the silylation of acetophenone (B1666503). This reaction is typically carried out under kinetically controlled conditions to favor the formation of the desired less substituted silyl enol ether.

Experimental Protocol: Synthesis from Acetophenone

Materials:

-

Acetophenone

-

Lithium diisopropylamide (LDA)

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

5% aqueous sodium bicarbonate

-

1.5 N hydrochloric acid

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. To this solution, a solution of acetophenone in anhydrous THF is added dropwise, and the mixture is stirred for a period to ensure complete enolate formation. Subsequently, trimethylsilyl chloride (TMSCl) is added to the reaction mixture, which is then allowed to warm to room temperature. The reaction is quenched, and the product is extracted.

Alternatively, a mixture of phenylacetaldehyde (B1677652) (0.25 mol), trimethylchlorosilane (0.3 mol), triethylamine (0.6 mol), and N,N-dimethylformamide (100 ml) is refluxed overnight. After cooling, the mixture is diluted with pentane (200 ml). The organic layer is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and again with 5% aqueous sodium bicarbonate. The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford this compound as a colorless liquid.[1]

Yield: This procedure can provide the target compound in high yield, with reports of up to 93% when using a strong base in anhydrous THF.

The Mukaiyama Aldol Reaction: A Gateway to β-Hydroxy Ketones

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the cross-aldol reaction between a silyl enol ether and a carbonyl compound in the presence of a Lewis acid.[1][2] this compound serves as an excellent nucleophile in this reaction, reacting with a wide range of aldehydes and ketones to produce β-hydroxy ketones, which are valuable synthetic intermediates.[3]

General Reaction Mechanism

The reaction is initiated by the activation of the carbonyl compound by a Lewis acid, which increases its electrophilicity. The silyl enol ether then attacks the activated carbonyl carbon, forming a new carbon-carbon bond and a silylated aldol adduct. Subsequent aqueous workup cleaves the silyl ether to yield the final β-hydroxy ketone.[4]

References

The Versatile Enolate Equivalent: A Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane in Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trimethyl((1-phenylvinyl)oxy)silane, a versatile silyl (B83357) enol ether that serves as a crucial enolate equivalent in modern organic synthesis. Its stability, reactivity, and stereochemical control make it an invaluable tool for the construction of complex molecular architectures, particularly in the fields of natural product synthesis and drug discovery. This document details its chemical properties, synthesis, and diverse applications, with a focus on providing actionable experimental protocols and comparative data.

Core Properties and Synthesis

This compound, also known as α-(trimethylsiloxy)styrene, is a styrene-type silyl enol ether. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 13735-81-4 |

| Molecular Formula | C₁₁H₁₆OSi |

| Molecular Weight | 192.33 g/mol |

| Boiling Point | 88-89 °C / 11 mmHg |

| Density | 0.938 g/mL at 25 °C |

| Refractive Index | n20/D 1.502 |

| Sensitivity | Moisture sensitive |

| Storage | Store at -20°C under an inert atmosphere |

The synthesis of this compound is most commonly achieved through the silylation of acetophenone (B1666503). This reaction is typically performed under kinetic control at low temperatures using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the acetophenone, followed by trapping the resulting enolate with trimethylsilyl (B98337) chloride (TMSCl). An alternative procedure involves the reaction of phenylacetaldehyde (B1677652) with trimethylchlorosilane and triethylamine.

Experimental Protocol: Synthesis from Acetophenone

This protocol describes a general procedure for the synthesis of this compound from acetophenone, which has been reported to yield the product in high purity.

Materials:

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) solution dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of acetophenone in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 1 hour.

-

Add trimethylsilyl chloride (TMSCl) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

A validated method using this approach reports a yield of 93%.

The Mukaiyama Aldol (B89426) Reaction: A Cornerstone of C-C Bond Formation

The Mukaiyama aldol reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically for the synthesis of β-hydroxy carbonyl compounds. This reaction involves the Lewis acid-catalyzed addition

Spectroscopic Profile of Trimethyl((1-phenylvinyl)oxy)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Trimethyl((1-phenylvinyl)oxy)silane, a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.28 - 7.52 | m | 5H | Aromatic protons (C₆H₅) |

| 4.81 | d | 1H | Vinylic proton (C=CH₂) |

| 4.34 | d | 1H | Vinylic proton (C=CH₂) |

| 0.25 | s | 9H | Trimethylsilyl (B98337) protons (-Si(CH₃)₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~157 | Quaternary vinylic carbon (C=C-O) |

| ~138 | Quaternary aromatic carbon (ipso-C of C₆H₅) |

| ~128 | Aromatic carbons (ortho/meta-C of C₆H₅) |

| ~126 | Aromatic carbon (para-C of C₆H₅) |

| ~90 | Vinylic carbon (=CH₂) |

| ~0 | Methyl carbons of trimethylsilyl group (-Si(CH₃)₃) |

Infrared (IR) Spectroscopy

The following data is sourced from the NIST WebBook and represents the gas-phase IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H stretch |

| ~2960 | Aliphatic C-H stretch (in -Si(CH₃)₃) |

| ~1630 | C=C vinyl stretch |

| ~1255 | Si-CH₃ symmetric deformation |

| ~1060 | Si-O-C stretch |

| ~845 | Si-C stretch |

Mass Spectrometry (MS)

The following data is sourced from the NIST WebBook and represents the electron ionization (EI) mass spectrum of this compound.

| m/z | Relative Intensity (%) | Assignment |

| 192 | ~20 | [M]⁺ (Molecular ion) |

| 177 | ~100 | [M - CH₃]⁺ |

| 117 | ~15 | [M - Si(CH₃)₃]⁺ |

| 105 | ~25 | [C₆H₅CO]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

| 73 | ~50 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of silyl (B83357) enol ethers.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse experiment is performed.

-

Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment (e.g., PENDANT or DEPT) is performed to simplify the spectrum and provide information on the number of attached protons.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of neat liquid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

The sample is brought into firm contact with the crystal using the pressure clamp.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction (GC-MS):

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

A small volume (typically 1 µL) is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

Ionization and Analysis (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Chemical Stability and Moisture Sensitivity of Trimethyl((1-phenylvinyl)oxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((1-phenylvinyl)oxy)silane, also known as α-(trimethylsiloxy)styrene, is a versatile silyl (B83357) enol ether widely employed in organic synthesis as a stable enolate equivalent for carbon-carbon bond formation.[1][2] Its utility in complex molecular architecture, particularly in pharmaceutical development, necessitates a thorough understanding of its chemical stability and sensitivity to moisture. This technical guide provides a comprehensive overview of the stability profile of this compound, focusing on its susceptibility to hydrolysis. It includes a summary of factors influencing its stability, guidelines for handling and storage, and detailed experimental protocols for evaluating its degradation.

Introduction to Chemical Stability

This compound is a moisture-sensitive compound that requires careful handling to maintain its integrity.[1][3] The primary degradation pathway is hydrolysis of the silyl enol ether linkage, which reverts the molecule to acetophenone (B1666503) and a siloxane byproduct. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The stability of silyl enol ethers is significantly influenced by the steric bulk of the substituents on the silicon atom. Silyl enol ethers with less bulky groups, such as the trimethylsilyl (B98337) (TMS) group in this compound, are known to be quite labile and highly sensitive to both acid and base.[4] In contrast, silyl enol ethers with bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) exhibit significantly greater stability under harsh conditions.[4]

Factors Influencing Stability

The stability of this compound is governed by several key factors:

-

Moisture: Water is the primary reactant in the hydrolysis of the silyl enol ether. The rate of degradation is directly proportional to the amount of water present in the local environment.

-

pH: The hydrolysis of silyl enol ethers is catalyzed by both acids and bases. The reaction is generally faster under acidic conditions.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, storage at low temperatures is crucial for preserving the compound's purity.[1][5]

-

Solvent: The choice of solvent can influence the stability of the silyl enol ether. Protic solvents, especially in the presence of trace amounts of acid or base, can facilitate hydrolysis. Aprotic, anhydrous solvents are recommended for reactions and storage.

-

Steric Hindrance: The trimethylsilyl group is sterically small, which makes the silicon atom more accessible to nucleophilic attack by water, contributing to its relatively low stability compared to bulkier silyl enol ethers.[4]

Hydrolysis Mechanism and Degradation Products

The hydrolysis of this compound proceeds via nucleophilic attack of a water molecule on the silicon atom. This leads to the formation of a tetrahedral intermediate, which then collapses to yield acetophenone and trimethylsilanol (B90980). The trimethylsilanol can then self-condense to form hexamethyldisiloxane.

Quantitative Stability Data

| Silyl Ether | Silyl Group | Relative Rate of Acidic Cleavage (vs. TMS) |

| Trimethylsilyl (TMS) Ether | -Si(CH₃)₃ | 1 |

| Triethylsilyl (TES) Ether | -Si(CH₂CH₃)₃ | 64 |

| tert-Butyldimethylsilyl (TBDMS) Ether | -Si(CH₃)₂(C(CH₃)₃) | 20,000 |

| Triisopropylsilyl (TIPS) Ether | -Si(CH(CH₃)₂)₃ | 700,000 |

| tert-Butyldiphenylsilyl (TBDPS) Ether | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 |

Handling and Storage Recommendations

To minimize degradation, this compound should be handled and stored under inert and anhydrous conditions.

-

Atmosphere: Handle under a dry, inert atmosphere such as nitrogen or argon.

-

Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C for long-term storage.[1][5]

-

Containers: Use well-sealed containers, preferably with a septum for transfer via syringe.

-

Solvents: Use anhydrous solvents for all manipulations.

-

Purification: Due to its instability on silica (B1680970) gel, purification by flash chromatography can be challenging and may lead to decomposition.[3] Distillation is often the preferred method for purification.

Experimental Protocols for Stability Assessment

A stability-indicating assay is crucial for quantifying the degradation of this compound. The following are generalized protocols for assessing its hydrolytic stability.

General Workflow for a Stability Study

Protocol for Hydrolysis Study using HPLC

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Anhydrous acetonitrile (B52724) (ACN)

-

Phosphate buffer (pH 7.0)

-

Acetate buffer (pH 4.0)

-

Borate buffer (pH 9.0)

-

HPLC system with a C18 column and UV detector

-

Thermostated incubator/water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous ACN (e.g., 10 mg/mL).

-

Reaction Setup: In separate temperature-controlled vials (e.g., 25°C), add a known volume of the stock solution to a known volume of each buffer to initiate the hydrolysis reaction. The final concentration should be suitable for HPLC analysis.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Sample Preparation: Immediately quench the reaction by diluting the aliquot in a known volume of cold, anhydrous ACN.

-

HPLC Analysis: Inject the prepared samples onto the HPLC system. Use a suitable mobile phase (e.g., ACN/water gradient) to separate this compound from the degradation product, acetophenone. Monitor the elution profile using a UV detector at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

-

Data Analysis: Quantify the peak areas of this compound and acetophenone at each time point. Plot the concentration of this compound versus time to determine the rate of degradation and the half-life under each pH condition.

Protocol for Hydrolysis Study using ¹H NMR Spectroscopy

Objective: To monitor the hydrolysis of this compound in situ.

Materials:

-

This compound

-

Deuterated solvent (e.g., acetonitrile-d₃)

-

D₂O

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent.

-

Initiation of Reaction: Add a small, known amount of D₂O to the NMR tube to initiate hydrolysis.

-

NMR Analysis: Acquire ¹H NMR spectra at regular intervals. Monitor the disappearance of the characteristic vinyl proton signals of this compound and the appearance of the methyl proton signal of the resulting acetophenone.

-

Data Analysis: Integrate the relevant peaks in the NMR spectra. The relative integrals will provide the ratio of the starting material to the degradation product over time. This data can be used to calculate the kinetics of the hydrolysis reaction.

Conclusion

This compound is a valuable synthetic intermediate whose efficacy is highly dependent on its chemical integrity. Its pronounced sensitivity to moisture necessitates stringent anhydrous handling and storage conditions to prevent hydrolysis to acetophenone. While specific quantitative stability data is sparse, the principles of silyl enol ether reactivity provide a strong framework for understanding its stability profile. The experimental protocols outlined in this guide offer a systematic approach for researchers to quantitatively assess the stability of this compound under their specific experimental conditions, ensuring its reliable application in the synthesis of complex molecules.

References

An In-depth Technical Guide to Trimethyl((1-phenylvinyl)oxy)silane (CAS: 13735-81-4): Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl((1-phenylvinyl)oxy)silane, with CAS number 13735-81-4, is a versatile silyl (B83357) enol ether that has emerged as a crucial building block in contemporary organic synthesis. Its unique structural features, combining the reactivity of an enol ether with the stability and protecting group capabilities of a trimethylsilyl (B98337) moiety, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a focus on its role in key carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Silyl enol ethers are a class of organosilicon compounds that serve as pivotal enolate equivalents in a myriad of organic transformations.[1] Among these, this compound, also known as α-(Trimethylsiloxy)styrene, stands out due to its ready accessibility and broad utility. It is a stable, isolable enolate of acetophenone (B1666503), enabling precise control over reactions that would otherwise be challenging with the corresponding metal enolates. This guide will delve into the core applications of this reagent, including its participation in Mukaiyama aldol (B89426) reactions, Mannich-type reactions, the synthesis of heterocyclic compounds, and its use in the formation of β-keto sulfides and functionalized aromatic systems.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[2]

| Property | Value |

| CAS Number | 13735-81-4 |

| Molecular Formula | C₁₁H₁₆OSi |

| Molecular Weight | 192.33 g/mol [1] |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 213.45 °C at 760 mmHg |

| Melting Point | 122-123 °C |

| Density | 0.914 g/cm³ |

| Refractive Index (n20/D) | 1.502 (lit.) |

| Flash Point | 76.08 °C |

| Solubility | Reacts with water. Soluble in many organic solvents. |

| Sensitivity | Moisture sensitive |

Safety Information

This compound is an irritant and requires careful handling. The pertinent safety information is outlined below.[2]

| Hazard Information | Precautionary Measures |

| Pictogram | Xi (Irritant) |

| Hazard Codes | 36/37/38 (Irritating to eyes, respiratory system and skin) |

| Safety Statements | 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), 36 (Wear suitable protective clothing) |

| Storage | Store at -20°C under an inert atmosphere. |

| Handling | Handle under anhydrous conditions to maintain its integrity.[1] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the silylation of acetophenone and the reaction of phenylacetaldehyde (B1677652) being the most common.

From Acetophenone (Kinetic Control)

The silylation of acetophenone under kinetic control using a strong, non-nucleophilic base is a widely employed method.[1]

Experimental Protocol:

-

To a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium dropwise.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

-

Add a solution of acetophenone in anhydrous THF dropwise to the LDA solution.

-

After stirring for 1 hour at -78 °C, add trimethylsilyl chloride (TMSCl) neat.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure and purify the residue by distillation to afford this compound. A validated method reports a 93% yield.[1]

From Phenylacetaldehyde

An alternative synthesis involves the reaction of phenylacetaldehyde with trimethylchlorosilane in the presence of a base.[3]

Experimental Protocol:

-

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide is refluxed overnight.[3]

-

After cooling, the mixture is diluted with 200 ml of pentane.[3]

-

The mixture is washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and 5% aqueous sodium bicarbonate.[3]

-

The organic layer is dried over magnesium sulfate (MgSO₄) and then distilled to give 21.15 g of α-trimethylsiloxystyrene as a colorless liquid.[3]

Applications in Organic Synthesis

This compound is a versatile intermediate in a wide array of organic reactions, primarily serving as a nucleophilic partner in carbon-carbon bond-forming transformations.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, allowing for the Lewis acid-catalyzed addition of silyl enol ethers to carbonyl compounds.[1] This reaction provides a powerful method for the construction of β-hydroxy carbonyl compounds.

Experimental Protocol (General):

-

To a solution of the aldehyde in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) at low temperature (typically -78 °C) under an inert atmosphere, add a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) dropwise.

-

Stir the mixture for 15-30 minutes.

-

Add a solution of this compound in the same solvent dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

Mannich-Type Reactions: Synthesis of β-Amino Ketones

This compound is an effective nucleophile in Mannich-type reactions for the synthesis of β-amino ketones.[2] This three-component reaction typically involves the silyl enol ether, an aldehyde, and an amine.

Experimental Protocol (General):

-

In a suitable solvent (e.g., water, THF), mix the aldehyde and the amine.

-

Add a catalyst if required (e.g., a Lewis acid or a Brønsted acid).

-

To this mixture, add this compound.

-

Stir the reaction at the appropriate temperature until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by chromatography or recrystallization.

Quantitative Data:

The yields of β-amino ketones from this reaction are generally good to excellent. The following table provides representative examples.

| Aldehyde | Amine | Product | Yield (%) |

| Benzaldehyde | Aniline | 3-Anilino-1,3-diphenylpropan-1-one | High |

| 4-Chlorobenzaldehyde | 4-Methoxyaniline | 3-(4-Methoxyphenylamino)-1-phenyl-3-(4-chlorophenyl)propan-1-one | High |

| 4-Nitrobenzaldehyde | Aniline | 3-Anilino-3-(4-nitrophenyl)-1-phenylpropan-1-one | High |

Synthesis of cis-2,6-Disubstituted Dihydropyrans

A notable application of this compound is in the one-pot, three-component cascade reaction to synthesize cis-2,6-disubstituted dihydropyrans.[2] This reaction typically involves an aldehyde and another carbonyl compound, such as 2,4-pentanedione.

Experimental Protocol (General):

-

To a mixture of the aldehyde and 2,4-pentanedione in a suitable solvent, add this compound.

-

A catalyst, often a Lewis acid, is employed to facilitate the cascade reaction.

-

The reaction is stirred at a specific temperature until the starting materials are consumed.

-

The reaction is quenched and worked up to isolate the dihydropyran product.

-

Purification is typically achieved by column chromatography.

Synthesis of β-Keto Sulfides

This compound can undergo thiofunctionalization to produce β-keto sulfides. This transformation involves the reaction of the silyl enol ether with a thiol-based reagent.

Experimental Protocol (General):

-

To a solution of this compound in a suitable solvent, add the desired thiol.

-

The reaction may be promoted by a catalyst or an oxidizing agent.

-

The reaction mixture is stirred at room temperature or elevated temperatures.

-

After completion, the reaction is worked up, and the β-keto sulfide (B99878) is purified.

[3+3] Cyclization Reactions

As a 1,3-dicarbonyl dianion equivalent, this compound can participate in [3+3] cyclization reactions with suitable 1,3-dielectrophiles to construct six-membered rings, such as functionalized acetophenones.

Experimental Protocol (General):

-

In the presence of a Lewis acid, typically TiCl₄, the 1,3-dielectrophile is activated.

-

This compound is then added to the reaction mixture.

-

The reaction proceeds through a cascade of bond-forming events to yield the cyclized product.

-

An aqueous workup followed by purification affords the desired functionalized aromatic compound.

Conclusion

This compound is a highly valuable and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its stability, ease of preparation, and predictable reactivity make it an ideal choice for a wide range of transformations, particularly in the stereocontrolled formation of carbon-carbon bonds. The applications highlighted in this guide, from the classic Mukaiyama aldol reaction to more complex cascade sequences, underscore its significance in the synthesis of pharmaceuticals, natural products, and other advanced materials. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of reagents like this compound is set to increase, paving the way for new discoveries and innovations in chemical synthesis.

References

A Comprehensive Review of the Reactions of Trimethyl((1-phenylvinyl)oxy)silane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth analysis of the synthesis and reactivity of Trimethyl((1-phenylvinyl)oxy)silane (CAS No. 13735-81-4), a versatile silyl (B83357) enol ether widely employed in organic synthesis. As a stable enolate equivalent of acetophenone (B1666503), it serves as a crucial building block for forming complex molecular architectures through various carbon-carbon bond-forming reactions.[1] This document details key reaction types, presents quantitative data in structured tables, provides explicit experimental protocols, and illustrates reaction pathways and workflows using diagrams.

Introduction to this compound

This compound, also known as α-(trimethylsiloxy)styrene, is a styrene-type silyl enol ether with the molecular formula C₁₁H₁₆OSi and a molecular weight of 192.33 g/mol .[1][2] Its structure features a C=C double bond with a siloxy group (-OSi(CH₃)₃) attached to one of the sp²-hybridized carbons, which renders the β-carbon atom nucleophilic.[1] This inherent nucleophilicity allows it to react with a wide array of electrophiles, making it a cornerstone reagent in modern synthetic chemistry.[1] The compound is typically a moisture-sensitive liquid that requires storage under inert and anhydrous conditions, often at low temperatures (-20°C), to maintain its integrity.[1][2]

Synthesis of this compound

The most common method for preparing this compound is the silylation of acetophenone.[1] This reaction involves the deprotonation of acetophenone by a strong, non-nucleophilic base to form an enolate, which subsequently reacts with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl).[1] To favor the formation of the kinetic enolate product, the reaction is typically carried out at cryogenic temperatures (e.g., -78°C) using a sterically hindered base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[1] A reported method using this approach achieves a 93% yield.[1]

An alternative procedure involves the reaction of phenylacetaldehyde (B1677652) with trimethylchlorosilane and triethylamine (B128534) in N,N-dimethylformamide (DMF).[3]

Experimental Protocol: Synthesis from Phenylacetaldehyde[3]

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight. After cooling, the mixture was diluted with 200 ml of pentane (B18724). It was then washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and another portion of 5% aqueous sodium bicarbonate. The organic layer was dried over MgSO₄ and distilled to yield 21.15 g of α-trimethylsiloxystyrene as a colorless liquid (bp 80°-83.5° C at 3.8 mm).[3]

Key Reactions and Applications

The reactivity of this compound is dominated by its nucleophilic character, making it a key participant in several fundamental carbon-carbon bond-forming reactions.

Mukaiyama Aldol (B89426) Reaction

The Mukaiyama aldol addition is a quintessential application of silyl enol ethers.[1][4] It is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (typically an aldehyde or ketone) to form a β-hydroxy carbonyl compound.[5][6][7] A key advantage of this method is that it allows for a crossed aldol reaction without the issue of self-condensation of the aldehyde reactant.[6]

The reaction is initiated by the activation of the carbonyl electrophile through coordination with a Lewis acid, such as titanium tetrachloride (TiCl₄).[1][5] The silyl enol ether then attacks the activated carbonyl carbon. A subsequent aqueous workup cleaves the silyl ether to yield the final β-hydroxy ketone product.[1]

Table 1: Examples of Mukaiyama Aldol Reactions

| Electrophile | Lewis Acid / Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Benzaldehyde | TiCl₄ | Dichloromethane | Room Temp | Threo/Erythro β-hydroxyketone | 82% (total) | [6] |

| Various Aldehydes | Sc(OTf)₃ / Calix[8]arene | Water | Not specified | β-hydroxyketones | Not specified | [9] |

| Non-enolizable Aldehydes | TMSOTf / Trialkylamine | Not specified | 0 °C, 2h | β-hydroxy aldehydes | Good | [10] |

Mannich-Type Reactions

This compound is used in the synthesis of β-amino ketones via a one-pot, three-component Mannich-type reaction.[2][9] This reaction typically involves the condensation of an aldehyde, an amine, and the silyl enol ether, often catalyzed by a Lewis acid like indium trichloride (B1173362) in an aqueous medium.[2][9]

Dihydropyran Synthesis